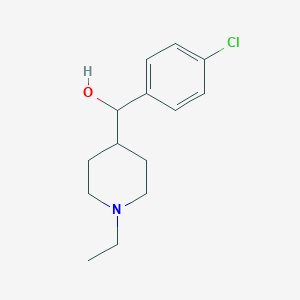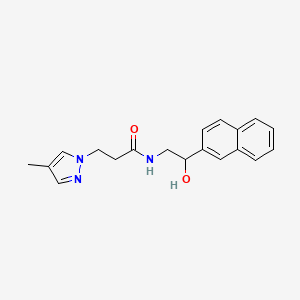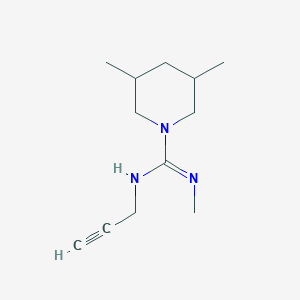![molecular formula C18H27N3O2 B6639993 1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMD 57283 and belongs to the class of urea derivatives. In
作用機序
The mechanism of action of EMD 57283 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. EMD 57283 has been shown to inhibit the activity of COX-2 and LOX, which are key enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response. EMD 57283 has also been found to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
EMD 57283 has been shown to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. It has been found to reduce the production of various pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase the levels of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). EMD 57283 has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
EMD 57283 has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. EMD 57283 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on EMD 57283. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the exploration of its potential applications in the treatment of other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, EMD 57283 is a promising compound with significant potential for therapeutic applications. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been extensively studied for its potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention.
合成法
The synthesis of EMD 57283 involves the reaction of 1-ethylpiperidin-2-ylmethylamine with 3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
EMD 57283 has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. EMD 57283 has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-21-10-6-5-8-14(21)12-19-18(23)20-17-15-9-4-3-7-13(15)11-16(17)22/h3-4,7,9,14,16-17,22H,2,5-6,8,10-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHVVGSUWMMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CNC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide](/img/structure/B6639911.png)
![1-[6-(dimethylamino)pyridin-3-yl]-3-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea](/img/structure/B6639916.png)

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
